molecular formula C10H9NO3S B1387304 (2-Methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid CAS No. 1172052-56-0

(2-Methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid

Cat. No.: B1387304
CAS No.: 1172052-56-0
M. Wt: 223.25 g/mol
InChI Key: AVMUDVBXDJIRPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid is a heterocyclic compound featuring a thieno[3,2-c]pyridine core substituted with a methyl group at the 2-position and an acetic acid moiety at the 5-position. Its molecular formula is C₁₀H₉NO₃S, with a molecular weight of 223.25 g/mol (CAS: 1172052-56-0) . The compound’s structure combines aromaticity from the fused thiophene-pyridine ring system with functional groups that influence its physicochemical and biological properties.

Properties

IUPAC Name

2-(2-methyl-4-oxothieno[3,2-c]pyridin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-6-4-7-8(15-6)2-3-11(10(7)14)5-9(12)13/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMUDVBXDJIRPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C=CN(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

The synthesis of (2-Methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid generally involves:

  • Construction of the thieno[3,2-c]pyridine core
  • Introduction of the oxo (ketone) group at position 4
  • Attachment of the acetic acid moiety at position 5

Starting Materials and Initial Steps

A common starting material is tert-butyl acetoacetate, which undergoes an oximation reaction followed by hydrocarbonylation to form a key intermediate, 2-methoxyformylmethoxyimino-3-oxobutyric acid tert-butyl ester. This intermediate is crucial for subsequent ring closure and functionalization steps.

Reaction Conditions:
  • Oximation and hydrocarbonylation are carried out in a mixed solvent system (e.g., ethyl acetate with an acid such as hydrochloric or sulfuric acid).
  • Sodium nitrite solution is added at low temperatures (-10°C to 5°C) to control reaction rate and selectivity.
  • The reaction proceeds over several hours (2–5 h) with temperature control to maintain product integrity.
  • Phase transfer catalysts such as tetramethylammonium chloride or tetraethylammonium bromide are used to enhance reaction efficiency.

Annulation (Ring Closure) Step

The critical annulation step forms the fused thieno[3,2-c]pyridine ring system by reacting the intermediate with a rhodanate source (e.g., potassium thiocyanate) and an acyl halide activator such as chloroacetyl chloride.

Key Parameters:
  • Organic solvents like toluene or acetonitrile are used, with volumes typically 3–10 times the mass of the intermediate.
  • Reaction temperatures are maintained between -5°C and 15°C.
  • Organic bases such as triethylamine or pyridine neutralize the acid formed and drive the reaction to completion.
  • The pH of the reaction mixture is controlled between 7 and 9 after base addition.
  • The reaction time ranges from 1 to 2 hours.
  • After cooling, aniline is added to facilitate cyclization, followed by further base addition to accelerate solid formation and improve yield.

Esterification and Final Functionalization

The final step involves esterification of the intermediate to yield the target acetic acid derivative. This is typically done by reacting the intermediate with diphenyl disulfide in the presence of a phase transfer catalyst under controlled temperature conditions.

Conditions:
  • Cooling to 5–10°C prior to reagent addition.
  • Reaction temperature maintained between 5°C and 30°C.
  • Reaction time of 1–2 hours.
  • Phase transfer catalysts similar to those used in earlier steps (e.g., tetramethylammonium chloride) are employed.

Yields and Advantages

Step Yield (%) Notes
Oximation & Hydrocarbonylation ~85.5 High yield due to optimized temperature and catalyst use
Annulation (Ring Closure) 76–78 Improved yield compared to traditional halogenation methods (~54%)
Esterification Not explicitly stated, generally high Efficient conversion with minimized impurities and waste

The method notably improves over traditional halogenation processes by:

  • Eliminating low-yield halogenation steps and reducing impurities.
  • Shortening the overall synthetic route.
  • Reducing production costs and environmental pollution (wastewater, waste gas, and solid residues).
  • Increasing total molar yield from approximately 54% to 76–78%.

Summary Table of Preparation Method Parameters

Parameter Details
Starting material tert-Butyl acetoacetate
Key reagents Sodium nitrite, acyl halides (e.g., chloroacetyl chloride), potassium thiocyanate, aniline, diphenyl disulfide
Solvents Ethyl acetate, toluene, acetonitrile
Catalysts Phase transfer catalysts (tetramethylammonium chloride, tetraethylammonium bromide)
Temperature range -10°C to 35°C (oximation); -5°C to 15°C (annulation); 5°C to 30°C (esterification)
Reaction times 1–5 hours depending on step
pH control Maintained between 7 and 9 during annulation
Yield improvements From ~54% in older methods to 76–78%
Environmental impact Reduced waste and pollution due to elimination of halogenation step

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

(2-Methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2-Methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thienopyridine Derivatives

2-{4-Oxo-4H,5H-thieno[3,2-c]pyridin-5-yl}acetic Acid (CAS 1243101-05-4)

This analog lacks the 2-methyl group present in the target compound. Its molecular formula is C₉H₇NO₃S, with a molecular weight of 209.22 g/mol .

Clopidogrel Carboxylic Acid (R-138727)

Clopidogrel’s active metabolite, (R)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid, shares the acetic acid substituent but includes a 2-chlorophenyl group instead of a methyl group. This structural difference is critical for its irreversible binding to the P2Y₁₂ receptor, inhibiting platelet aggregation .

Prasugrel Metabolite (R-95913)

Prasugrel’s metabolite contains a cyclopropyl and 2-fluorophenyl group, distinguishing it from the target compound. Its acetyloxy group undergoes hydrolysis to form the active thiol metabolite, which covalently modifies the P2Y₁₂ receptor .

Furopyridine Analogs

2-(4-Oxofuro[3,2-c]pyridin-5(4H)-yl)acetic Acid (CAS 1936329-25-7) Replacing the thiophene ring with a furan alters electronic properties, reducing sulfur-mediated interactions. The molecular formula is C₉H₇NO₄, with lower molecular weight (209.16 g/mol) .

Pyrazolopyridine Derivatives

Compounds 8a–i () feature pyrazolo[4,3-c]pyridine cores instead of thieno[3,2-c]pyridine. For example, 8a has a 1-cyclopropyl substituent and a naphthyridine moiety, contributing to distinct antibacterial properties .

Structural and Functional Comparison (Table)

Compound Name Molecular Formula Key Substituents Biological Activity Key References
(2-Methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetic Acid C₁₀H₉NO₃S 2-Methyl, 4-oxo, acetic acid Hypothesized antiplatelet
2-{4-Oxo-thieno[3,2-c]pyridin-5-yl}acetic Acid C₉H₇NO₃S 4-Oxo, acetic acid Unknown
Clopidogrel Carboxylic Acid (R-138727) C₁₆H₁₄ClNO₂S 2-(2-Chlorophenyl), acetic acid Antiplatelet (P2Y₁₂ inhibitor)
Prasugrel Metabolite (R-95913) C₂₀H₂₀FNO₃S Cyclopropyl, 2-fluorophenyl, acetyloxy Antiplatelet (prodrug)

Key Research Findings

Physicochemical Properties

  • Lipophilicity: The 2-methyl group in the target compound increases logP compared to non-methylated analogs, enhancing membrane permeability .
  • Thermal Stability: High melting points (>300°C) are common in thienopyridines due to aromatic stacking .

Pharmacological Activity

  • Receptor Binding : The acetic acid group in clopidogrel’s metabolite forms ionic interactions with the P2Y₁₂ receptor. The target compound’s methyl group may sterically hinder binding, reducing potency compared to clopidogrel .
  • Metabolism: Thienopyridines like prasugrel require cytochrome P450-mediated activation.

Biological Activity

(2-Methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid, a heterocyclic compound with significant potential in pharmaceutical applications, has garnered attention for its biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

  • IUPAC Name : 2-(2-methyl-4-oxothieno[3,2-c]pyridin-5-yl)acetic acid
  • Molecular Formula : C10H9NO3S
  • Molecular Weight : 223.25 g/mol
  • CAS Number : 1172052-56-0

Biological Activity Overview

Recent studies have highlighted the compound's potential as an inhibitor of specific enzymes and its application in various therapeutic contexts:

  • Antimalarial Activity :
    • The compound has been identified as a potent inhibitor of Falcipain-2 , an enzyme crucial for the survival of the malaria parasite Plasmodium falciparum. This makes it a promising candidate for antimalarial drug development.
    • IC50 Values : Derivatives of this compound exhibited IC50 values ranging from 1.46 to 11.38 μM , indicating strong inhibitory effects against Falcipain-2 .
  • Anticancer Properties :
    • Preliminary studies suggest that this compound may possess anticancer properties, potentially acting as an inhibitor of cancer cell proliferation.
    • Its mechanism may involve the inhibition of specific kinases associated with tumor growth, although detailed studies are needed to confirm these effects .
  • Enzyme Inhibition :
    • The compound's structure allows it to interact with various molecular targets, potentially inhibiting enzymes involved in metabolic pathways. This suggests further exploration for therapeutic applications in metabolic disorders.

The biological activity of this compound is primarily attributed to its ability to bind to active sites on target enzymes or receptors. This binding can inhibit or modulate their activity, leading to altered biochemical pathways relevant to disease processes.

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayIC50 Range (μM)References
AntimalarialFalcipain-21.46 - 11.38
AnticancerPotential kinase inhibitorsTBD
Enzyme InhibitionVarious metabolic enzymesTBD

Case Study: Antimalarial Development

A study focusing on the synthesis of derivatives of this compound demonstrated promising antimalarial activity. The derivatives were evaluated through enzyme inhibition assays, confirming their potential as scaffolds for new antimalarial agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves cyclization of thiophene derivatives with pyridine precursors. For example, Clopidogrel analogs are synthesized via alkaline hydrolysis of nitrile intermediates, followed by chiral resolution using l-camphorsulphonic acid . Key intermediates should be characterized using 1^1H/13^13C NMR and HPLC (e.g., 99% purity thresholds as in Clopidogrel degradation studies) .

Q. How can degradation pathways under hydrolytic/oxidative stress be systematically analyzed?

  • Methodological Answer : Follow ICH Q1A(R2) guidelines:

  • Hydrolysis : Expose the compound to 0.1M HCl/NaOH at 80°C for 24 hours.
  • Oxidation : Use 3% H2_2O2_2 at room temperature.
    Degradation products can be separated via TLC (n-hexane:tetrahydrofuran, 1:1 v/v) and identified using GC/MS (e.g., molecular ion peaks at m/z 139/140) and 1^1H NMR (e.g., δ 2.29 ppm for methyl groups) .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Methodological Answer :

  • FTIR : Confirm carbonyl (C=O, ~1700 cm1^{-1}) and thieno-pyridine ring vibrations (~1600 cm1^{-1}) .
  • NMR : Assign methyl groups (δ 2.29–2.91 ppm) and aromatic protons (δ 7.29–7.72 ppm) .
  • GC/MS : Fragmentation patterns (e.g., loss of CO2_2 or CH3_3 groups) help identify degradation products .

Advanced Research Questions

Q. How can racemic mixtures of this compound be resolved for enantioselective studies?

  • Methodological Answer : Use kinetic resolution with chiral acids (e.g., l-camphorsulphonic acid in toluene), achieving >99% enantiomeric excess (ee) via selective crystallization . Monitor resolution using chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10) .

Q. What in vitro models are suitable for evaluating metabolic stability and cytochrome P450 interactions?

  • Methodological Answer :

  • Liver microsomes : Incubate with NADPH (1 mM) at 37°C. Quantify parent compound depletion via LC-MS/MS.
  • CYP inhibition assays : Use fluorescent probes (e.g., CYP2C19: omeprazole hydroxylation) to assess competitive inhibition .
  • Metabolite identification : Employ high-resolution MS (HRMS) to detect hydroxylated or demethylated derivatives .

Q. How does selective deuteration impact metabolic pathways and pharmacokinetics?

  • Methodological Answer : Synthesize deuterated analogs (e.g., methyl-d3_3 groups) to reduce first-pass metabolism. Compare t1/2t_{1/2} in rodent models: Deuteration increases metabolic stability by 2–3× due to isotope effects on CYP-mediated oxidation .

Key Considerations for Experimental Design

  • Impurity Profiling : Use RP-HPLC (C18 column, acetonitrile:phosphate buffer) to quantify related substances at 220 nm .
  • Stability Studies : Store samples at 25°C/60% RH and monitor degradation via accelerated stability protocols .
  • Metabolite Synthesis : Prepare oxidative metabolites using electrochemical cells or liver microsomes for pharmacological testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(2-Methyl-4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.